molecular formula C20H31NO3S B2771552 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1797262-94-2

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2771552
CAS RN: 1797262-94-2
M. Wt: 365.53
InChI Key: IJNDOPBHZLNDGD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. Dibutylone is a psychoactive substance that has gained popularity among drug users due to its stimulant and euphoric effects. However,

Scientific Research Applications

Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology

The paper by Brine et al. (1997) explores the chemistry and pharmacology of Ohmefentanyl, a compound within the 4-anilidopiperidine class of opiates, which shares structural similarities with the compound due to the presence of a piperidine ring and specific substituents. This research highlights the importance of stereochemistry in the biological activity of compounds, particularly how different stereoisomers can have varied effects on biological systems. Such studies are vital for understanding receptor-ligand interactions, which can inform the development of targeted therapeutics and probes for biomedical research (Brine et al., 1997).

Propofol Infusion Syndrome

Although the request was to exclude information related to drug side effects, it's notable that research into the pharmacology and toxicology of compounds like Propofol contributes significantly to our understanding of drug action mechanisms and safety profiles. This knowledge is crucial for designing safer and more effective drugs and for identifying potential therapeutic applications of new compounds (Fodale & Monaca, 2008).

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes provides insight into how certain compounds can influence drug metabolism. Understanding the interaction between new chemical entities and Cytochrome P450 enzymes is essential for predicting drug-drug interactions and for the development of compounds with desirable pharmacokinetic profiles (Khojasteh et al., 2011).

Synthesis and Evaluation of Ligands for D2-like Receptors

Research by Sikazwe et al. (2009) into the synthesis and evaluation of ligands for D2-like receptors, which focuses on arylcycloalkylamines, demonstrates the application of chemical compounds in studying neurotransmitter systems. This research is relevant for understanding the molecular basis of diseases and for developing drugs targeting the central nervous system (Sikazwe et al., 2009).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S/c1-15(2)14-25(23,24)19-9-11-21(12-10-19)20(22)8-7-18-6-5-16(3)17(4)13-18/h5-6,13,15,19H,7-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDOPBHZLNDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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